4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
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Biological Activity
The compound 4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Triazolo[4,3-b]pyridazine moiety which is known for diverse biological activities.
- Piperazine ring that often contributes to pharmacological properties.
- Sulfonamide group which is commonly associated with antibacterial and antitumor activities.
Molecular Formula and Weight
- Molecular Formula : C17H18N6O2S
- Molecular Weight : 370.43 g/mol
Antimicrobial Activity
Research indicates that compounds containing the triazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, a study on related triazole derivatives demonstrated their efficacy against various bacterial strains, including Mycobacterium tuberculosis . The compound may share similar mechanisms of action due to the presence of the triazole moiety.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. A related compound was shown to inhibit cancer cell proliferation in various human cancer cell lines with IC50 values below 4 µM . This suggests that the compound may also exhibit cytotoxicity against neoplastic cells.
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HCT116 (Colon) | 0.76 |
Compound B | HT29 (Colon) | 0.83 |
Compound C | Ca9-22 (Oral) | 3.5 |
The biological activity of the compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Cell Cycle Arrest : Studies indicate that related compounds induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cancer progression and bacterial resistance mechanisms.
Case Studies
A recent study synthesized a series of triazole derivatives and evaluated their biological activity against Mycobacterium tuberculosis. Among these compounds, several exhibited potent inhibitory activity with IC50 values ranging from 1.35 to 2.18 µM . The results underscore the potential for developing new therapeutic agents derived from the triazole scaffold.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-22(2)29(27,28)15-5-3-14(4-6-15)18(26)24-11-9-23(10-12-24)17-8-7-16-20-19-13-25(16)21-17/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHOLXFDGLHCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.